Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl-
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Overview
Description
Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is also known by its synonym, Malonoben .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted nitriles. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- include:
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but with different functional groups.
Phenol, 3,5-bis(1,1-dimethylethyl)-: Shares the tert-butyl groups but lacks the nitrile functionality
Uniqueness
What sets Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- apart is its combination of nitrile and hydroxyl functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
61365-57-9 |
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Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-phenylpropanedinitrile |
InChI |
InChI=1S/C23H26N2O/c1-21(2,3)18-12-17(13-19(20(18)26)22(4,5)6)23(14-24,15-25)16-10-8-7-9-11-16/h7-13,26H,1-6H3 |
InChI Key |
LOFJKPKJXQCOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C#N)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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